molecular formula C20H20BClO2 B1456907 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1315281-10-7

2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1456907
CAS RN: 1315281-10-7
M. Wt: 338.6 g/mol
InChI Key: JYBZGAZKBBARQP-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1315281-10-7, is a solid substance . It has a molecular weight of 338.64 . The IUPAC name for this compound is 2-{4-[2-(4-chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20BClO2/c1-19(2)20(3,4)24-21(23-19)17-11-7-15(8-12-17)5-6-16-9-13-18(22)14-10-16/h7-14H,1-4H3 . This indicates the presence of boron, chlorine, and oxygen atoms in the structure, along with carbon and hydrogen.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 338.64 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of "2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" involves various chemical reactions that highlight the compound's versatility in organic synthesis. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates the compound's role in producing inhibitors for serine proteases such as thrombin, indicating its potential in therapeutic applications (Spencer et al., 2002). Another study focuses on synthesizing and characterizing 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, providing insights into the molecular structure and potential applications in material science (Coombs et al., 2006).

Application in Material Science and Biological Testing

The creation of pinacolylboronate-substituted stilbenes and their application to synthesize boron-capped polyenes showcases the compound's utility in developing new materials for LCD technology and exploring potential therapeutic applications for neurodegenerative diseases (Das et al., 2015). Additionally, the synthesis of a new 4-substituted pyrene derivative for H2O2 detection in living cells indicates the compound's relevance in creating functional materials for biomedical applications (Nie et al., 2020).

Molecular Structure Analysis

Detailed studies on the molecular structure and density functional theory (DFT) analysis of specific derivatives provide valuable insights into the physicochemical properties and potential applications of these compounds in various domains, including materials science and synthetic chemistry (Huang et al., 2021).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

Compounds of similar structure are often involved in borylation reactions . They can form boronate complexes with their targets, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including borylation and hydroboration . These reactions can affect multiple downstream pathways, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-[4-[2-(4-chlorophenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BClO2/c1-19(2)20(3,4)24-21(23-19)17-11-7-15(8-12-17)5-6-16-9-13-18(22)14-10-16/h7-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZGAZKBBARQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726219
Record name 2-{4-[(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1315281-10-7
Record name 2-{4-[(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[2-(4-chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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